molecular formula C8H8ClFO2S2 B12104433 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride CAS No. 1354949-84-0

2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride

Katalognummer: B12104433
CAS-Nummer: 1354949-84-0
Molekulargewicht: 254.7 g/mol
InChI-Schlüssel: LUVFILQFCMRRCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8ClFO2S2 and a molecular weight of 254.73 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a sulfanyl ethane sulfonyl chloride moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride typically involves the reaction of 4-fluorothiophenol with ethane-1-sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl fluorides or reduction to form thiols.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The fluorophenyl group can also participate in interactions with molecular targets, influencing the compound’s overall reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride include:

    2-(4-Fluorophenyl)ethane-1-sulfonyl chloride: This compound has a similar structure but lacks the sulfanyl group.

    4-Fluorobenzenesulfonyl chloride: This compound has a simpler structure with only the fluorophenyl and sulfonyl chloride groups.

Eigenschaften

CAS-Nummer

1354949-84-0

Molekularformel

C8H8ClFO2S2

Molekulargewicht

254.7 g/mol

IUPAC-Name

2-(4-fluorophenyl)sulfanylethanesulfonyl chloride

InChI

InChI=1S/C8H8ClFO2S2/c9-14(11,12)6-5-13-8-3-1-7(10)2-4-8/h1-4H,5-6H2

InChI-Schlüssel

LUVFILQFCMRRCV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1F)SCCS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.